molecular formula C29H36Cl2F2N2OS B133367 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- CAS No. 143759-74-4

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-

Cat. No. B133367
M. Wt: 569.6 g/mol
InChI Key: ADXUTCJVXBNFJH-KFSCGDPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, also known as Risperidone, is a second-generation antipsychotic drug used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It was first synthesized in 1984 and has been widely used in clinical practice since 1994. Risperidone has been proven to be effective in treating positive and negative symptoms of schizophrenia, such as delusions, hallucinations, and apathy.

Mechanism Of Action

The exact mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- is not fully understood, but it is thought to involve the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of these receptors, leading to a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been shown to have several biochemical and physiological effects, including the reduction of dopamine and serotonin release, the modulation of glutamate and GABA neurotransmitter systems, and the inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects are thought to contribute to the therapeutic effects of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- in treating psychotic symptoms.

Advantages And Limitations For Lab Experiments

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its high cost, its potential for side effects, and the need for careful monitoring of dosages.

Future Directions

There are several future directions for research on 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, including the development of new formulations and delivery methods, the study of its effects on different neurotransmitter systems, and the investigation of its potential for use in the treatment of other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- and to develop more effective and targeted treatments for psychotic symptoms.

Synthesis Methods

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- involves several steps, including the reaction of 4-piperidone with 4-fluorobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amine with 4,4-bis(4-fluorophenyl)butyryl chloride and phenylthiomethyl chloride.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been widely used in scientific research to study the mechanisms of action of antipsychotic drugs. It has been shown to be effective in reducing the activity of dopamine and serotonin receptors in the brain, which are thought to play a role in the development of psychotic symptoms. 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has also been used in animal models to study the effects of antipsychotic drugs on behavior and brain function.

properties

CAS RN

143759-74-4

Product Name

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-

Molecular Formula

C29H36Cl2F2N2OS

Molecular Weight

569.6 g/mol

IUPAC Name

(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m1../s1

InChI Key

ADXUTCJVXBNFJH-KFSCGDPASA-N

Isomeric SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O.Cl.Cl

SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl

synonyms

(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfan yl-propan-2-ol dihydrochloride

Origin of Product

United States

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